molecular formula C20H19NO2S2 B2415548 (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798419-20-1

(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No. B2415548
CAS RN: 1798419-20-1
M. Wt: 369.5
InChI Key: NTYKGSFFAUPCQA-RMKNXTFCSA-N
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Description

(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H19NO2S2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Conformations

(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide and its related compounds have been studied for their crystal structures and molecular conformations. Research highlighted the specific orientations of furan, phenyl, and methylbenzene rings relative to the acrylamide mean plane, providing insights into the compound's structural geometry (Cheng et al., 2016).

Biological Activities and Applications

  • Antimicrobial Activity

    Compounds closely related to (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide have been synthesized and evaluated for their antibacterial and antifungal properties. A study indicated that some of these compounds exhibit good activity against certain bacterial and fungal species, showcasing their potential in medicinal chemistry (Velupillai et al., 2015). Another research effort synthesized and assessed the antimicrobial activity of Schiff bases of related compounds, providing a foundation for future therapeutic applications (Arora et al., 2013).

  • Inhibition of SARS Coronavirus Helicase

    A study discovered a novel compound structurally similar to (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide that suppresses the enzymatic activities of SARS coronavirus helicase, presenting a potential avenue for therapeutic development against coronaviruses (Lee et al., 2017).

Chemical Synthesis and Material Science

  • C-H Bond Activation/Borylation

    In the realm of material science, a coordinatively unsaturated iron-methyl complex was synthesized and found to activate C-H bonds of furan and thiophene. This process was applied to the dehydrogenative coupling of furans or thiophenes, illustrating the compound's role in facilitating sophisticated chemical reactions (Hatanaka et al., 2010).

  • Catalyzed Annulation

    Lewis acid-catalyzed [4+1] annulation of related compounds has been reported, highlighting an efficient route to functionalized furans and thiophenes, which are valuable in synthesizing bioactive compounds and functional materials (He et al., 2020).

  • Polymerization of Acrylamide Derivatives

    The reversible addition−fragmentation chain transfer (RAFT) polymerization of acrylamide derivatives has been explored. This process led to the synthesis of homopolymers with controlled molecular weight and low polydispersity, demonstrating the compound's relevance in the field of polymer chemistry (Mori et al., 2005).

properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-24-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-11-23-15-17)14-19-3-2-12-25-19/h2-12,15H,13-14H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYKGSFFAUPCQA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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